molecular formula C29H34N2O6S B11653464 Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate CAS No. 297157-93-8

Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate

Cat. No.: B11653464
CAS No.: 297157-93-8
M. Wt: 538.7 g/mol
InChI Key: WLBYGGYGANATTM-UHFFFAOYSA-N
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Description

Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines adamantane, thiophene, and carbamate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the adamantane-1-amido intermediate, followed by the introduction of the thiophene and carbamate groups. Common reagents used in these reactions include ethyl chloroformate, phenyl isocyanate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the thiophene and carbamate groups can participate in various chemical interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(adamantane-1-amido)-5-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate
  • Ethyl 2-(adamantane-1-amido)-5-{[2-(hydroxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate

Uniqueness

Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate is unique due to the specific combination of functional groups and the presence of the adamantane moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

297157-93-8

Molecular Formula

C29H34N2O6S

Molecular Weight

538.7 g/mol

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)-5-[(2-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C29H34N2O6S/c1-4-36-26(33)20-8-6-7-9-21(20)30-24(32)23-16(3)22(27(34)37-5-2)25(38-23)31-28(35)29-13-17-10-18(14-29)12-19(11-17)15-29/h6-9,17-19H,4-5,10-15H2,1-3H3,(H,30,32)(H,31,35)

InChI Key

WLBYGGYGANATTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)OCC)C

Origin of Product

United States

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